N~2~-(2-hydroxyethyl)-N~4~-[3-(trifluoromethyl)phenyl]asparagine
Vue d'ensemble
Description
N~2~-(2-hydroxyethyl)-N~4~-[3-(trifluoromethyl)phenyl]asparagine, commonly known as HET0016, is a small molecule inhibitor that has been widely studied in the field of cardiovascular research. HET0016 has been shown to inhibit the activity of 15-lipoxygenase, an enzyme that plays a key role in the biosynthesis of pro-inflammatory and pro-angiogenic lipids. Inhibition of 15-lipoxygenase by HET0016 has been shown to have significant therapeutic potential in various cardiovascular diseases, including hypertension, atherosclerosis, and myocardial infarction.
Mécanisme D'action
HET0016 inhibits 15-lipoxygenase activity by binding to the enzyme's active site and preventing the formation of pro-inflammatory and pro-angiogenic lipids. This inhibition has been shown to reduce inflammation, oxidative stress, and vascular dysfunction, all of which play key roles in the development and progression of cardiovascular diseases.
Biochemical and Physiological Effects:
HET0016 has been shown to have significant effects on various biochemical and physiological processes in the body. Inhibition of 15-lipoxygenase by HET0016 has been shown to reduce the production of pro-inflammatory and pro-angiogenic lipids, which in turn reduces inflammation, oxidative stress, and vascular dysfunction. These effects have been shown to have significant therapeutic potential in reducing the risk of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using HET0016 in lab experiments is its specificity for 15-lipoxygenase inhibition. HET0016 has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of 15-lipoxygenase in various disease models. However, one of the limitations of using HET0016 is its relatively low potency compared to other 15-lipoxygenase inhibitors. This can make it difficult to achieve complete inhibition of the enzyme in some experimental settings.
Orientations Futures
There are several future directions for research on HET0016 and its potential therapeutic applications. One potential direction is the development of more potent and selective 15-lipoxygenase inhibitors based on the structure of HET0016. Another direction is the investigation of the role of 15-lipoxygenase in other disease models, such as cancer and neurodegenerative diseases. Additionally, the potential use of HET0016 in combination with other therapies for cardiovascular diseases should be explored. Finally, the development of novel drug delivery systems for HET0016 may enhance its therapeutic potential.
Applications De Recherche Scientifique
HET0016 has been extensively studied in various cardiovascular disease models, including hypertension, atherosclerosis, and myocardial infarction. In these studies, HET0016 has been shown to inhibit 15-lipoxygenase activity and reduce the production of pro-inflammatory and pro-angiogenic lipids. This inhibition has been shown to have significant therapeutic potential in reducing inflammation, oxidative stress, and vascular dysfunction.
Propriétés
IUPAC Name |
2-(2-hydroxyethylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O4/c14-13(15,16)8-2-1-3-9(6-8)18-11(20)7-10(12(21)22)17-4-5-19/h1-3,6,10,17,19H,4-5,7H2,(H,18,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKVLZCRRAZBGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCCO)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.